Modafinil Acid
Overview
Description
Synthesis Analysis
The synthesis of Modafinil involves condensation reactions starting from diphenylmethanol and 2-mercaptoacetic acid to yield 2-(benzhydrylsulfanyl)acetic acid. This compound then undergoes oxidation with H2O2, chlorination with SOCl2, and amination, achieving an overall yield of approximately 74% (Li Qin-geng, 2010). Additionally, modafinil derivatives have been synthesized via condensation of acid and propargyl alcohol, followed by 1,3-dipolar cycloaddition reactions, showcasing moderate effects in suppressing LPS-induced NO generation in vitro (Jae-chul Jung et al., 2011).
Molecular Structure Analysis
The molecular structure of Modafinil and its derivatives, such as Modafinil Acid, features a diphenylmethylsulfinyl acetamide core. The complexity of this structure facilitates a variety of chemical reactions and properties. For instance, X-ray crystallographic analysis has been used to determine the absolute configuration of modafinil's enantiomers, highlighting the R configuration of (−)-(diphenylmethanesulfinyl)acetic acid (T. Prisinzano et al., 2004).
Chemical Reactions and Properties
Modafinil Acid undergoes various chemical reactions, including sulfoxidation, which is crucial for its biological activity. For example, enzymatic synthesis using chloroperoxidase has enabled the enantioselective sulfoxidation of 2-(diphenylmethylthio) acetamide to produce (R)-modafinil with high yield and enantiomeric excess, indicating the importance of stereochemistry in its activity (F. Gao et al., 2015).
Physical Properties Analysis
The physical properties of Modafinil Acid, such as solubility and crystallization behavior, have been studied to enhance its synthesis and application. For instance, preferential crystallization of modafinic acid has shown substantial yield improvements, demonstrating the significance of physical properties in the drug's synthesis process (Nicolas Wermester et al., 2008).
Chemical Properties Analysis
The chemical properties of Modafinil Acid, including its reactivity and interaction with various chemical agents, are central to its application and effectiveness. Studies on the synthesis and biological activity of Modafinil derivatives have explored how changes in chemical structure affect biological activity, providing insight into the drug's chemical properties and potential for therapeutic use (Jae-chul Jung et al., 2012).
Scientific Research Applications
Cognitive Enhancement in Healthy Individuals : Modafinil enhances executive function, attention, and learning in healthy non-sleep-deprived humans, particularly with more complex assessments. It significantly enhances performance on digit span, visual pattern recognition memory, spatial planning, and reaction time, making subjects more alert, attentive, and energetic (Battleday & Brem, 2016); (Turner et al., 2002).
Wakefulness and Arousal : Modafinil may promote wakefulness by activating specific regions in the brain such as the tuberomammillary nucleus and orexin neurons. These regions are implicated in the promotion of normal wakefulness (Scammell et al., 2000).
Neurotransmitter Modulation : Modafinil enhances wakefulness by modulating neurotransmitter activities, including dopamine, norepinephrine, and serotonin transporters (Madras et al., 2006).
Potential in Parkinson’s Disease Treatment : Modafinil improves motor impairment in a rat model of Parkinson’s Disease, possibly through the activation of dopamine D2 receptors (Vajdi-Hokmabad et al., 2017).
FDA-Approved Uses : Modafinil has been approved by the US FDA for treating conditions like narcolepsy, shift-work sleep disorder, and obstructive sleep apnea. It improves mood, fatigue, sleepiness, and cognition in sleep-deprived individuals (Kumar, 2008).
Effect on Cocaine Dependence : Modafinil improves clinical outcomes when combined with psychosocial treatment for cocaine dependence (Dackis et al., 2005).
Psychiatric Applications : It may lead to better executive functioning and attentional performance in patients with schizophrenia and is considered for remediation of cognitive dysfunction in various neuropsychiatric disorders (Morein-Zamir et al., 2006); (Minzenberg & Carter, 2008).
Potential in General Medicine : Modafinil shows promise for various uses in psychiatry and general medicine, including off-label applications like treating attention-deficit disorder and postanesthetic sedation (Ballon & Feifel, 2006).
Safety And Hazards
Modafinil Acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It may be harmful if inhaled, cause respiratory tract irritation, be harmful if absorbed through skin, cause skin irritation, cause eye irritation, and be harmful if swallowed .
Future Directions
Modafinil has been used for the treatment of several sleep disorders and is now undergoing clinical trials for its use in the treatment of stimulant addiction . Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings .
properties
IUPAC Name |
2-benzhydrylsulfinylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQPIWTMBRJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979768 | |
Record name | (Diphenylmethanesulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Modafinil Acid | |
CAS RN |
63547-24-0, 112111-44-1, 112111-45-2 | |
Record name | Modafinil acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyhydrylsulfinylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Modafinil acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Modafinil acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Diphenylmethanesulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzhydrylsulfinylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MODAFINIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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